

physical and chemical properties of 4-Amino-2-(trifluoromethyl)acetanilide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Amino-2-(trifluoromethyl)acetanilide
Cat. No.:	B161694

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An In-depth Technical Guide on **4-Amino-2-(trifluoromethyl)acetanilide**

Introduction

4-Amino-2-(trifluoromethyl)acetanilide, with the CAS number 134514-34-4, is a substituted aromatic amine. Its chemical structure incorporates an acetamido group, an amino group, and a trifluoromethyl group attached to a benzene ring. This strategic combination of functional groups makes it a compound of interest in various chemical and pharmaceutical research areas. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity, which are crucial for the development of bioactive molecules. This document provides a comprehensive overview of the known physical and chemical properties of **4-Amino-2-(trifluoromethyl)acetanilide**, along with relevant experimental protocols.

Chemical Structure and Identifiers

- IUPAC Name: N-[4-amino-2-(trifluoromethyl)phenyl]acetamide
- Synonyms: 2-Acetamido-5-aminobenzotrifluoride, 4'-Amino-2'-(trifluoromethyl)acetanilide
- CAS Number: 134514-34-4
- Molecular Formula: C₉H₉F₃N₂O

Physical Properties

The physical characteristics of **4-Amino-2-(trifluoromethyl)acetanilide** have been determined through various analytical methods. These properties are summarized in the table below.

Property	Value	Source
Molecular Weight	218.18 g/mol	
Melting Point	137-139°C	
Boiling Point	267.6 ± 40.0 °C (Predicted)	
Density	1.378 ± 0.06 g/cm³ (Predicted)	
Appearance	Not explicitly stated for this specific isomer, but related compounds are beige to light brown or white powders.	
Flash Point	115.6°C	
Vapor Pressure	0.0081 mmHg at 25°C	
Refractive Index	1.54	
Storage	Store at Room Temperature	

Computed and Spectroscopic Properties

Computational models provide additional insights into the properties of the molecule.

Property	Value	Source
pKa	13.98 ± 0.70 (Predicted)	
XLogP3-AA	218.06669740	
Topological Polar Surface Area	55.1 Å ²	
Hydrogen Bond Donor Count	2	
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	2	
Complexity	242	
Monoisotopic Mass	218.06669740 Da	

Chemical Properties and Reactivity

4-Amino-2-(trifluoromethyl)acetanilide serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors. The reactivity of the molecule is dictated by its functional groups:

- Amino Group (-NH₂): The primary amino group is a nucleophilic site and can undergo reactions such as diazotization, acylation, and alkylation. It is an activating group, directing electrophilic aromatic substitution to the ortho and para positions.
- Acetamido Group (-NHCOCH₃): This is also an activating group, though less so than the amino group. It directs electrophilic substitution to the ortho and para positions. The amide bond can be hydrolyzed under acidic or basic conditions.
- Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing and deactivating, making electrophilic aromatic substitution on the ring more difficult. It is generally very stable.

The compound is considered an irritant to the eyes, respiratory system, and skin.

Experimental Protocols

Detailed experimental protocols for the synthesis of this specific molecule are not readily available in the public domain. However, general procedures for the analysis of similar compounds are well-established.

General Protocol for Purity Assessment by Titration

Purity of amino-containing aromatic compounds can be determined by diazotization titration.

- Sample Preparation: Accurately weigh a sample of **4-Amino-2-(trifluoromethyl)acetanilide** and dissolve it in a suitable solvent, such as dilute hydrochloric acid.
- Titration: Cool the solution to 0-5°C in an ice bath. Titrate slowly with a standardized solution of sodium nitrite.
- Endpoint Detection: The endpoint can be detected using an external indicator like starch-iodide paper or potentiometrically. The persistence of a blue color on the starch-iodide paper (indicating excess nitrous acid) for at least two minutes signifies the endpoint.
- Calculation: The purity is calculated based on the stoichiometry of the reaction between the aromatic amine and sodium nitrite.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is used to elucidate the molecular structure.

- Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 400 MHz).
- Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present.

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, run the analysis as a mull.
- Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
- Analysis: Identify characteristic absorption bands for the N-H stretches of the amine and amide, the C=O stretch of the amide, and C-F stretches of the trifluoromethyl group.

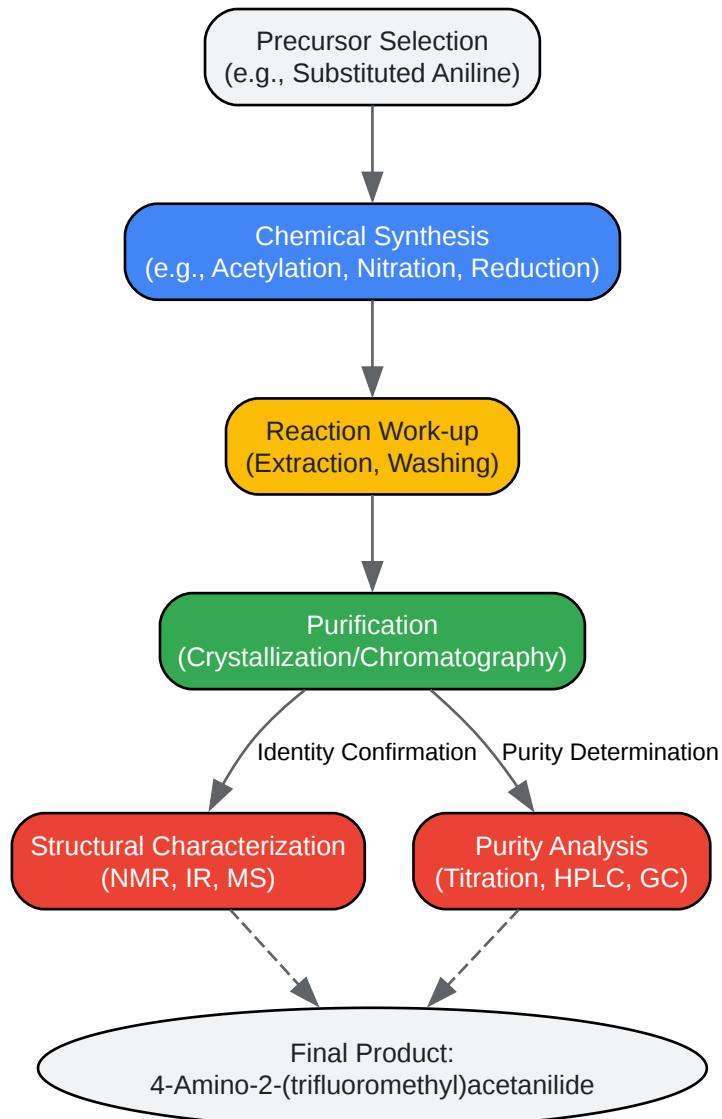
Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

- Sample Preparation: Dissolve the sample in a suitable volatile solvent.
- Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with liquid chromatography).
- Analysis: Observe the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general logical workflow for the synthesis and subsequent characterization of a chemical compound like **4-Amino-2-(trifluoromethyl)acetanilide**.

General Workflow for Synthesis and Analysis

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Caption: Logical workflow from precursor to final characterized product.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com